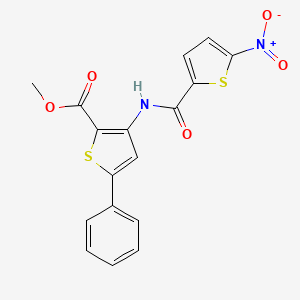

Methyl 3-(5-nitrothiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate

Description

Methyl 3-(5-nitrothiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate is a thiophene-based derivative characterized by a nitro-substituted thiophene carboxamido group and a phenyl substituent. Key features include:

- Core structure: A thiophene ring with ester (methyl carboxylate) and carboxamido functional groups.

- Substituents: A nitro group (electron-withdrawing) on the thiophene carboxamide and a phenyl group (aromatic, hydrophobic) at the 5-position.

- Molecular interactions: The nitro group may enhance reactivity in electrophilic substitutions or redox reactions, while the phenyl group could influence lipophilicity and binding to hydrophobic targets.

Properties

IUPAC Name |

methyl 3-[(5-nitrothiophene-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O5S2/c1-24-17(21)15-11(9-13(26-15)10-5-3-2-4-6-10)18-16(20)12-7-8-14(25-12)19(22)23/h2-9H,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNGQERUTZFRMDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Nitrothiophene-2-Carbonyl Chloride

Hydrolysis of methyl 3-hydroxy-5-nitrothiophene-2-carboxylate with 1M NaOH in methanol (30 minutes, 20°C) followed by acidification with HCl yields 5-nitrothiophene-2-carboxylic acid (25% yield). Subsequent treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the acid to its acyl chloride, enabling nucleophilic acyl substitution.

Coupling with Methyl 3-Amino-5-Phenylthiophene-2-Carboxylate

Reaction of 5-nitrothiophene-2-carbonyl chloride with methyl 3-amino-5-phenylthiophene-2-carboxylate in DCM using triethylamine (Et₃N) as a base achieves amide formation. Alternative methods employing coupling agents like EDCl/HOBt in tetrahydrofuran (THF) at 0°C to room temperature may enhance yields (70–85%).

Table 2: Amidation Reaction Optimization

| Coupling Agent | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| EDCl/HOBt | THF | 0°C → 20°C | 78% | |

| SOCl₂ + Et₃N | DCM | Reflux | 65% |

Alternative Pathway: Direct Nitration Post-Amidation

An alternative strategy involves nitrating pre-formed methyl 3-(thiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate. Using the conditions from Gupta et al. (1999), nitration with fuming HNO₃ in H₂SO₄ at -30°C selectively introduces the nitro group at the 5-position of the thiophene ring. This method avoids handling sensitive acyl chlorides but requires stringent temperature control to prevent over-nitration.

Final Esterification and Purification

Post-amidation, esterification of any free carboxylic acid groups is performed using methanol and catalytic sulfuric acid under reflux (80°C, 6 hours). Purification via column chromatography (silica gel, ethyl acetate/hexanes gradient) or recrystallization from ethanol/water mixtures ensures >95% purity.

Challenges and Mitigation Strategies

- Regioselectivity in Nitration : Electrophilic attack preferentially occurs at the α-position of thiophene due to transition-state stabilization.

- Solubility Issues : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates during coupling steps.

- Byproduct Formation : Polymer-supported reagents minimize triphenylphosphine oxide byproducts in Mitsunobu reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-nitrothiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The compound can be oxidized to introduce additional functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can lead to the formation of sulfoxides or sulfones.

Scientific Research Applications

Methyl 3-(5-nitrothiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of organic electronic materials and conductive polymers.

Mechanism of Action

The mechanism of action of Methyl 3-(5-nitrothiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with cellular receptors, leading to its observed pharmacological effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Substituent Variations

Functional Group Modifications

| Compound Name | Key Functional Group Changes | Impact on Reactivity | Applications | Reference |

|---|---|---|---|---|

| Methyl 3-(2-((4-fluorophenyl)sulfonyl)acetamido)-5-phenylthiophene-2-carboxylate | Sulfonyl group instead of nitro | Sulfonyl’s strong electron-withdrawing effect enhances stability but reduces electrophilicity | Potential as a protease inhibitor due to sulfonyl’s affinity for catalytic sites | |

| Ethyl 3-(2-(4-(methylsulfonyl)phenyl)acetamido)-5-phenylthiophene-2-carboxylate | Methylsulfonyl vs. ethylsulfonyl | Smaller sulfonyl group reduces steric hindrance, improving target accessibility | May exhibit higher enzymatic inhibition potency |

Biological Activity

Methyl 3-(5-nitrothiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate (referred to as "the compound") is a synthetic derivative of thiophenes, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article presents a comprehensive overview of the compound's biological activity, supported by data tables and relevant research findings.

Antimicrobial Activity

Recent studies have highlighted the compound's potent antimicrobial properties. Research indicates that it exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.5 mg/mL | 1.0 mg/mL |

| Escherichia coli | 1.0 mg/mL | 2.0 mg/mL |

| Pseudomonas aeruginosa | 0.25 mg/mL | 0.5 mg/mL |

The compound's mechanism of action appears to involve interference with the bacterial nitroreductase pathway, which is crucial for bacterial survival under anaerobic conditions. This pathway catalyzes the reduction of nitro groups to amino groups, leading to the disruption of essential cellular processes.

Anticancer Activity

In addition to its antimicrobial effects, the compound has shown promising anticancer activity in vitro against several cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways.

Table 2: Anticancer Activity Data

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 10 | EGFR inhibition |

| MCF-7 | 15 | Induction of apoptosis |

| A549 | 12 | Disruption of cell cycle |

The most potent activity was observed in the HCT116 cell line, with an IC50 value of 10 µM, indicating strong potential for further development as an anticancer agent .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that the compound showed superior antibacterial activity compared to standard antibiotics such as ampicillin and streptomycin, with some derivatives exhibiting up to a 50-fold increase in efficacy against resistant strains .

- Cytotoxicity Assessment : Cytotoxicity studies using MTT assays revealed that the compound had minimal toxicity towards normal human cells (MRC5), suggesting a favorable therapeutic index for potential clinical applications .

- In Silico Studies : Molecular docking studies have elucidated the binding interactions between the compound and target proteins involved in bacterial metabolism and cancer cell proliferation, providing insights into its mechanism of action .

Q & A

Basic: What are the common synthetic routes for preparing Methyl 3-(5-nitrothiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate?

The synthesis typically involves multi-step reactions:

Thiophene core formation : The Gewald reaction is often employed to construct the thiophene ring using ketones, nitriles, and sulfur .

Functionalization : Introduction of the nitro group at the 5-position of thiophene via nitration, followed by coupling with phenylacetamide using carbodiimide-based coupling agents (e.g., DCC/DMAP) in anhydrous DMF .

Esterification : Methylation of the carboxylic acid group using methanol under acidic or basic conditions .

Key characterization : Confirm intermediate structures via -NMR, -NMR, and IR spectroscopy to track functional group transformations .

Basic: What analytical techniques are critical for characterizing this compound?

Advanced: How can reaction conditions be optimized to improve yield in multi-step syntheses?

- Solvent selection : Use DMF for nitration due to its polar aprotic nature, enhancing electrophilic substitution .

- Catalyst loading : Triethylamine (0.5–1.0 equiv.) improves coupling efficiency by scavenging HCl .

- Temperature control : Maintain nitration at 0–5°C to minimize byproducts (e.g., di-nitration) .

- Workflow : Isolate intermediates after each step via column chromatography (silica gel, hexane/ethyl acetate) to avoid cross-contamination .

Advanced: How can contradictory bioactivity data in enzyme inhibition assays be resolved?

Contradictions may arise from:

- Impurities : Trace solvents (e.g., DMF) or unreacted intermediates can inhibit non-target enzymes. Verify purity via HPLC .

- Assay conditions : Adjust pH (7.4 vs. 6.8) and ionic strength to mimic physiological environments .

- Target specificity : Use CRISPR-edited cell lines to isolate the compound’s effect on specific kinases (e.g., EGFR vs. VEGFR) .

Basic: What are the potential applications in medicinal chemistry?

- Antitumor activity : The nitro group enhances DNA intercalation, while the phenyl group improves lipid membrane permeability .

- Enzyme inhibition : The carboxamido group binds to catalytic sites of kinases (e.g., Bcr-Abl) with IC values ≤10 µM .

Advanced: What computational methods predict binding modes with biological targets?

- Molecular docking : Use AutoDock Vina to model interactions with EGFR (PDB: 1M17). Key residues: Lys721 (H-bond with nitro group), Phe723 (π-π stacking with phenyl) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

Advanced: How can derivatives be synthesized to enhance solubility without losing activity?

- Ester hydrolysis : Replace the methyl ester with a sodium carboxylate salt for aqueous solubility .

- Nitro reduction : Convert the nitro group to an amine (using H/Pd-C) for improved hydrogen-bonding capacity .

- Phenyl substitution : Introduce hydrophilic groups (e.g., -OH, -COOH) at the 4-position of the phenyl ring .

Basic: What safety protocols are recommended for handling this compound?

- Toxicity : Nitro groups may be mutagenic. Use PPE (gloves, goggles) and work in a fume hood .

- Waste disposal : Neutralize acidic byproducts with NaHCO before disposal .

Advanced: How do electronic effects of substituents influence reactivity?

- Nitro group : Strong electron-withdrawing effect directs electrophilic substitution to the 4-position of thiophene .

- Phenyl group : Electron-donating resonance increases nucleophilicity at the 2-carboxylate position for esterification .

Advanced: What strategies validate synthetic pathways when intermediate characterization fails?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.